molecular formula C16H17F2N5O2 B2724535 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797660-38-8

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2724535
CAS No.: 1797660-38-8
M. Wt: 349.342
InChI Key: BUQSUYXICMXAML-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a methoxy group, and a pyrrolidinyl-substituted pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenylboronic acid or a difluorophenyl halide.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate derivative with the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the fluorine atoms can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the pyrimidinyl and pyrrolidinyl groups.

    1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)urea: Similar structure but lacks the pyrimidinyl and pyrrolidinyl groups.

    1-(2,4-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea: Similar structure but lacks the methoxy group.

Uniqueness

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is unique due to the presence of both the methoxy and pyrrolidinyl-substituted pyrimidinyl groups

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c1-25-16-19-9-13(14(22-16)23-6-2-3-7-23)21-15(24)20-12-5-4-10(17)8-11(12)18/h4-5,8-9H,2-3,6-7H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQSUYXICMXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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